Cas no 2060040-93-7 (4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride)
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
- 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine;hydrochloride
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- MDL: MFCD30502192
- Inchi: 1S/C12H13ClN2.ClH/c1-15(2)12-11-6-4-3-5-10(11)9(7-13)8-14-12;/h3-6,8H,7H2,1-2H3;1H
- InChI Key: DYBFCVQOCZZMQR-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C2C=CC=CC=21)N(C)C.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 208
- Topological Polar Surface Area: 16.1
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650793-5mg |
4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine Hydrochloride |
2060040-93-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C650793-10mg |
4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine Hydrochloride |
2060040-93-7 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C650793-50mg |
4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine Hydrochloride |
2060040-93-7 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-342222-0.05g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 0.05g |
$306.0 | 2023-08-31 | |
| Enamine | EN300-342222-0.1g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 0.1g |
$457.0 | 2023-08-31 | |
| Enamine | EN300-342222-0.25g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 0.25g |
$650.0 | 2023-08-31 | |
| Enamine | EN300-342222-0.5g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 0.5g |
$1025.0 | 2023-08-31 | |
| Enamine | EN300-342222-1.0g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-342222-2.5g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 2.5g |
$2576.0 | 2023-08-31 | |
| Enamine | EN300-342222-5.0g |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride |
2060040-93-7 | 95% | 5.0g |
$3812.0 | 2023-02-23 |
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Comprehensive Overview of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride (CAS No. 2060040-93-7)
The compound 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride (CAS No. 2060040-93-7) is a specialized chemical entity that has garnered significant attention in pharmaceutical and organic chemistry research. With its unique structural features, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals often seek information on its synthetic applications, physicochemical properties, and potential therapeutic uses, making it a subject of growing interest in scientific literature.
One of the key reasons for the popularity of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride lies in its versatile reactivity. The presence of a chloromethyl group and a dimethylamino moiety allows for diverse functionalization, enabling the creation of complex molecular architectures. This adaptability aligns with current trends in drug discovery and medicinal chemistry, where researchers are increasingly focused on developing novel scaffolds for targeting challenging biological pathways.
In the context of modern AI-driven drug design, compounds like 2060040-93-7 are frequently studied for their potential as pharmacophores or building blocks in virtual screening libraries. The isoquinoline core structure is particularly interesting due to its prevalence in many natural products and FDA-approved drugs. Recent searches in scientific databases reveal growing inquiries about its structure-activity relationships and computational modeling parameters, reflecting the compound's relevance in contemporary research methodologies.
The physicochemical characterization of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride demonstrates several noteworthy features. Analytical studies indicate its stability under standard laboratory conditions, with particular attention paid to its solubility profile and crystalline properties. These characteristics are crucial for researchers working on formulation development or process chemistry optimization, addressing common questions about its handling and storage requirements.
From a synthetic chemistry perspective, the compound's reactivity patterns have been extensively documented. The electrophilic nature of the chloromethyl group facilitates various nucleophilic substitution reactions, while the tertiary amine functionality offers opportunities for salt formation or quaternization. These properties make it particularly valuable in the construction of heterocyclic systems, a current hot topic in pharmaceutical research aiming to expand chemical diversity space.
Recent patent literature reveals innovative applications of CAS 2060040-93-7 in the development of kinase inhibitors and GPCR modulators, addressing some of the most sought-after therapeutic targets in modern medicine. This aligns with frequent search queries regarding its potential in cancer research and neurological disorders, though it's important to note that such applications remain in preclinical investigation stages.
Quality control aspects of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride are another area of professional interest. Analytical methods including HPLC purity determination, spectroscopic characterization, and residual solvent analysis are frequently discussed in technical forums. These discussions reflect the compound's importance in GMP-compliant synthesis and the pharmaceutical industry's increasing emphasis on quality by design principles.
Environmental and safety considerations regarding 2060040-93-7 follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper engineering controls and personal protective equipment are recommended during its manipulation, addressing common workplace safety queries from research professionals.
The commercial availability of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride from specialty chemical suppliers has increased in recent years, responding to growing demand from the contract research organization sector. Pricing trends and supply chain dynamics for this compound are frequently monitored by procurement specialists in the pharmaceutical industry.
Future research directions for this compound may explore its potential in bioconjugation chemistry or as a precursor for fluorescent probes, areas that have shown remarkable growth in chemical biology applications. The compound's structural features suggest possible utility in developing targeted delivery systems, a cutting-edge area in drug development technologies.
In summary, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride (CAS No. 2060040-93-7) represents an important synthetic intermediate with broad applicability in medicinal chemistry. Its unique combination of functional groups and the isoquinoline core structure continue to inspire innovative research across multiple disciplines, from basic organic synthesis to advanced drug discovery platforms. As scientific understanding evolves, this compound is likely to maintain its position as a valuable tool in the chemist's repertoire.
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